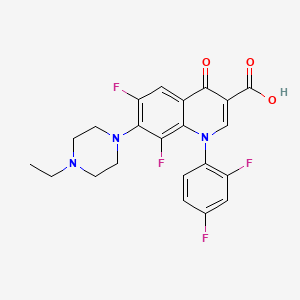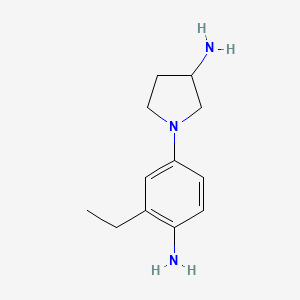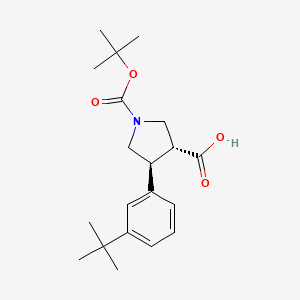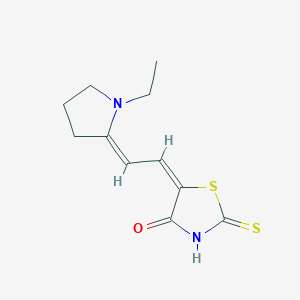
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a piperazine ring. It is known for its potent antibacterial properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, including the formation of the quinolone core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.
Introduction of Fluorine Atoms: Fluorine atoms are introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions using ethylpiperazine and appropriate leaving groups.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and environmental sustainability. Industrial processes may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the quinolone core, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives of the quinolone core.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: Studied for its antibacterial properties and its effects on bacterial cell walls and DNA replication.
Medicine: Investigated for its potential use as an antibiotic and its efficacy against various bacterial infections.
Industry: Used in the development of new antibacterial agents and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the DNA gyrase A subunit and the topoisomerase IV A subunit.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: A fluoroquinolone antibiotic with a similar structure but different stereochemistry.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of fluorine atoms and the piperazine ring, which contribute to its potent antibacterial activity and broad-spectrum efficacy. Its unique structure also allows for specific interactions with bacterial enzymes, making it a valuable compound in the development of new antibacterial agents.
Propiedades
Número CAS |
182869-10-9 |
|---|---|
Fórmula molecular |
C22H19F4N3O3 |
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H19F4N3O3/c1-2-27-5-7-28(8-6-27)20-16(25)10-13-19(18(20)26)29(11-14(21(13)30)22(31)32)17-4-3-12(23)9-15(17)24/h3-4,9-11H,2,5-8H2,1H3,(H,31,32) |
Clave InChI |
DRNMUQPIMQPZRM-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)






![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)




![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)
